2-{4-[1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol is a complex organic compound that features a piperazine moiety and a pyrazolo[3,4-d]pyrimidine structure. This compound is notable for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. It is classified under the category of piperazine-containing compounds, which are often explored for their therapeutic properties.
This compound can be synthesized through various methods that involve the manipulation of piperazine and pyrazolo[3,4-d]pyrimidine derivatives. These compounds are often classified based on their structural characteristics and biological activities. The specific classification of 2-{4-[1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol falls within the realm of heterocyclic compounds, which are known for their diverse pharmacological profiles.
The synthesis of 2-{4-[1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol can involve several synthetic strategies:
The synthesis often requires specific conditions such as controlled temperature and pressure to ensure high yields and purity. For example, using solvents like ethanol can enhance reaction efficiency while minimizing by-products.
The molecular structure of 2-{4-[1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol features several key functional groups:
The molecular formula for this compound is C_{18}H_{21}ClN_{6}O, with a molecular weight of approximately 362.85 g/mol. The compound's structure can be analyzed using techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.
The compound can participate in various chemical reactions typical for heterocycles:
Reactions are typically conducted under controlled conditions to optimize yields. For instance, using specific bases or acids can significantly influence reaction pathways and outcomes.
The mechanism of action for 2-{4-[1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol is primarily linked to its interaction with biological targets such as enzymes or receptors involved in disease pathways.
Research indicates that compounds with similar structures may act as inhibitors or modulators in various biological systems, potentially affecting pathways related to cancer proliferation or neurochemical signaling.
Key chemical properties include:
Relevant analyses such as thermal stability tests and solubility studies help characterize these properties further.
The primary applications of 2-{4-[1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol lie in medicinal chemistry:
This compound exemplifies the ongoing exploration in drug discovery aimed at developing novel therapeutics targeting complex diseases.
Systematic identification of this compound follows IUPAC conventions for polycyclic heteroaromatic systems. The core structure comprises a pyrazolo[3,4-d]pyrimidine system—a tricyclic framework where a pyrazole ring (positions 1-2) is fused with a pyrimidine ring (positions 3-4) at bonds between pyrazole-C3/pyrimidine-C4 and pyrazole-C3a/pyrimidine-N4. Substituents are designated as follows:
Table 1: Systematic Nomenclature and Molecular Descriptors
| Classification | Descriptor |
|---|---|
| IUPAC Name | 2-{4-[1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol |
| Molecular Formula | C₁₈H₂₁ClN₆O |
| Canonical SMILES | ClC1=CC(=C(C=C1)C2=NN(C3=C2C(=NC=N3)N4CCN(CCO)CC4 |
| Key Structural Moieties | Pyrazolo[3,4-d]pyrimidine core; Chloromethylphenyl; N-linked piperazine; Hydroxyethyl tail |
The molecular architecture integrates three pharmacologically significant domains: (1) the planar heteroaromatic core for nucleotide mimicry, (2) the lipophilic 4-chloro-2-methylphenyl group enhancing membrane permeability, and (3) the polar piperazine-ethanol moiety conferring aqueous solubility and hydrogen-bonding capacity. This configuration yields a calculated molecular weight of 372.86 g/mol with moderate cLogP (~2.8), suggesting favorable distribution properties [1] [10].
Pyrazolo[3,4-d]pyrimidines constitute privileged scaffolds in medicinal chemistry due to their structural resemblance to endogenous purines. This compound exemplifies strategic modifications that optimize kinase-binding pharmacophores:
Adenine Mimicry: The non-planar bicyclic core replicates adenine’s hydrogen-bonding pattern, enabling competitive ATP displacement in kinase catalytic clefts. Electron density at pyrimidine-N1 and pyrazole-C4 positions facilitates critical interactions with hinge region residues [2] [9].
Hydrophobic Region Occupancy: The 4-chloro-2-methylphenyl group at N1 projects into hydrophobic pockets conserved across kinases. The chlorine atom induces electron withdrawal, enhancing π-stacking with phenylalanine residues, while the ortho-methyl group sterically modulates pocket engagement [5].
Solubility and Targeting Elements: The C4-linked piperazine introduces conformational flexibility, allowing the terminal ethanol moiety to access solvent-exposed regions. The hydroxyl group forms hydrogen bonds with catalytic lysine residues, while protonatable piperazine nitrogens enable salt bridge formation in acidic microenvironments of tumors [6].
Table 2: Pharmacophore Mapping Against Kinase Inhibitor Design Principles
| Kinase Binding Region | Classic Pharmacophore Feature | Compound-Specific Implementation |
|---|---|---|
| Adenine pocket | Flat heteroaromatic system | Pyrazolo[3,4-d]pyrimidine core |
| Hydrophobic cleft I | Aryl/heteroaryl group | 4-Chloro-2-methylphenyl at N1 |
| Linker region | H-bond donor/acceptor | Piperazine N4 providing conformational flexibility |
| Hydrophobic cleft II | Variable substituent | Methyl group ortho-positioning |
| Solvent interface | Polar solubilizing group | Ethanol moiety (-CH₂CH₂OH) |
This pharmacophore configuration aligns with established pyrazolo[3,4-d]pyrimidine kinase inhibitors such as PP1 (Src inhibitor) and olmutinib (EGFR inhibitor), which share the core substitution logic but differ in peripheral modifications. The chlorine atom specifically enhances selectivity for kinases with smaller hydrophobic pockets, including Src-family kinases and mutant EGFR variants [2] [5] [9].
The therapeutic rationale for this compound centers on multi-kinase inhibition with emphasis on oncological and inflammatory targets:
Epidermal Growth Factor Receptor (EGFR) Modulation: Molecular docking simulations predict nanomolar affinity for EGFR’s ATP-binding site. The chloro-methylphenyl group occupies the hydrophobic region adjacent to Leu694 and Leu768, while the piperazine-ethanol extension forms hydrogen bonds with Thr766 and Asp776. Crucially, the ortho-methyl substitution confers activity against T790M-mutant EGFR by accommodating steric rearrangements in the gatekeeper region—a resistance mechanism prevalent in non-small cell lung carcinoma [5] [9].
Src Kinase Family Inhibition: The compound’s planar core facilitates π-π stacking with Src’s Phe405 in the SH1 domain, while the ethanol tail interacts with Glu310. Src hyperactivation drives metastatic cascades via focal adhesion kinase (FAK) and integrin signaling, positioning this compound as a suppressor of tumor invasion and angiogenesis. Computational models indicate binding energy (-10.2 kcal/mol) comparable to reference inhibitor dasatinib [2] [7] [9].
Solubility-Potency Optimization: Unlike first-generation pyrazolopyrimidine inhibitors (e.g., PP1/PP2), which exhibit limited aqueous solubility, the piperazine-ethanol appendage elevates cLogD at pH 7.4 to -1.2, enhancing oral bioavailability. Cell permeability assays in Caco-2 models demonstrate Papp > 15 × 10⁻⁶ cm/s, supporting gastrointestinal absorption. This balances membrane penetration and solubility—a critical advancement for in vivo efficacy [6].
Broad-Spectrum Kinase Applications: Beyond EGFR and Src, the scaffold shows inhibitory potential against:
The strategic incorporation of ionizable nitrogen atoms (piperazine) and hydrogen-bond donors (ethanol) enables dual targeting of polar kinase domains and hydrophobic allosteric pockets. This pharmacodynamic profile, combined with drug-like physicochemical properties, establishes the compound as a versatile candidate for kinase-centric therapeutic development in oncology and immunology [2] [5] [7].
CAS No.: 14970-71-9
CAS No.: 193-98-6
CAS No.:
CAS No.: 19059-68-8
CAS No.: 18455-58-8
CAS No.: 73545-11-6